2,4-dichloro-N-ethylaniline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

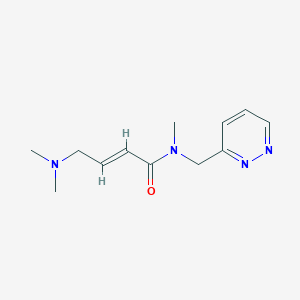

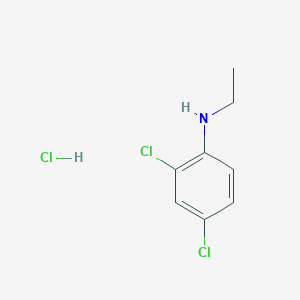

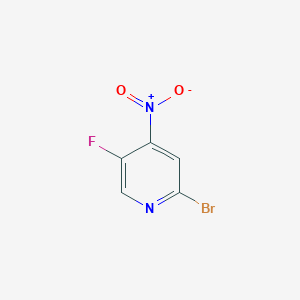

2,4-dichloro-N-ethylaniline hydrochloride is a chemical compound with the CAS Number: 2408964-22-5 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC Name for this compound is 2,4-dichloro-N-ethylaniline hydrochloride . The InChI Code is 1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H . The molecular weight is 226.53 .Physical And Chemical Properties Analysis

2,4-dichloro-N-ethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 226.53 .科学的研究の応用

Synthesis in Pharmaceutical Compounds

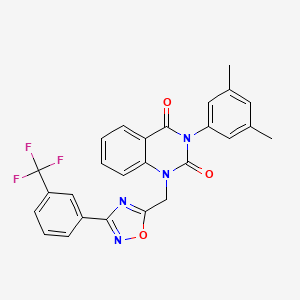

2,4-Dichloro-N-ethylaniline hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the synthesis of Pazopanib hydrochloride, an antitumor agent. The process includes several chemical transformations, such as nitration, cyclization, and methylation, to ultimately produce the active pharmaceutical ingredient with an overall yield of about 28% (Ping, 2010).

Reactivity and Mechanisms in Chemical Synthesis

2,4-Dichloro-N-ethylaniline hydrochloride is also crucial in the synthesis of laquinimod, a drug under clinical trials for multiple sclerosis. The compound undergoes a high-yielding aminolysis reaction, which is part of a larger sequence of chemical reactions involving equilibrium dynamics and mechanistic transformations to yield the final product (Jansson et al., 2006).

Polymerization Studies

In the field of polymer science, 2,4-Dichloro-N-ethylaniline hydrochloride is investigated for its role in the polymerization process. Studies on the kinetics of polymerization initiated by this compound reveal the autocatalytic nature of the reaction and the formation of specific polymer fragments, offering insights into the mechanism of polymer formation (Mezhuev et al., 2015).

Environmental Degradation Pathways

This compound is also significant in environmental studies, particularly in understanding the degradation pathways of certain herbicides. Research into the microbial degradation of chloroacetanilide herbicides identifies 2,4-Dichloro-N-ethylaniline hydrochloride as a key intermediate. The studies explore the enzymatic mechanisms involved in the degradation, providing valuable information for environmental remediation efforts (Dong et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for 2,4-dichloro-N-ethylaniline hydrochloride are not provided in the available resources .

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-ethylaniline hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall biological activity.

特性

IUPAC Name |

2,4-dichloro-N-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWKJDDLAHJNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)

![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)

![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)

![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)

![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)